In the pharmaceutical industry, the compound's derivatives are used for the asymmetric synthesis of other biologically active molecules. For example, the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates leads to the production of cispentacin and transpentacin derivatives, which are differentially protected and have high enantiomeric excess, indicating potential pharmaceutical applications1. Additionally, an improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with high enantiomeric excess, suggests its use in the production of compounds with medicinal properties2.
Derivatives of tert-butyl compounds, such as 2(3)-tert-Butyl-4-hydroxyanisole (2(3)-BHA), have been studied for their protective effects against chemical carcinogenesis. The mechanisms proposed include the induction of detoxifying enzyme systems, alteration of the cytochrome P-450 system, antioxidant effects, and other inhibitory actions on carcinogenesis3.
The discovery and structure-activity relationship (SAR) study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives have shown that these compounds can act as novel farnesoid X receptor (FXR) antagonists. This indicates potential applications in treating diseases related to bile acid dysregulation, such as cholestasis and metabolic disorders6.
The highly stereocontrolled synthesis of (S)-(-)-3-(4-tert-butyl)phenyl-1-N-(cis-2,6-dimethyl)morpholinyl-2-methylpropane via asymmetric Mannich reaction demonstrates the application of tert-butyl derivatives in the agrochemical industry. The resulting compounds, such as fenpropimorph, are used as systemic fungicides, showcasing the importance of these derivatives in crop protection7.
This compound is primarily sourced from synthetic pathways involving morpholine derivatives. It has been identified as a key intermediate in the synthesis of BMS-599626, a selective inhibitor of human epidermal growth factor receptor 1 and 2 kinases, which are critical targets in cancer therapy. The compound falls under the classification of organic chemicals and intermediates used in various industrial applications, including pharmaceuticals and polymer production .
The synthesis of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate can be achieved through several methods:
A typical experimental procedure involves dissolving (R)-(4-benzyl-3-morpholinium)-methanol in dichloromethane, adding triethylamine, followed by dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred for approximately 15 hours, after which solvents are removed under reduced pressure, and the product is purified via silica gel chromatography .
The molecular formula of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate is , with a molecular weight of approximately 217.27 g/mol.
The structural integrity and stereochemistry can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate participates in various chemical reactions:
The reactivity profile is influenced by its functional groups, making it versatile for further transformations.
The mechanism of action for tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate primarily revolves around its role as an intermediate in synthesizing biologically active compounds. When used in reactions targeting human epidermal growth factor receptors, it may interact with specific binding sites on these receptors, inhibiting their activity and thus affecting downstream signaling pathways related to cell proliferation and survival.
In synthetic pathways, its hydroxymethyl group can participate in nucleophilic attacks or serve as a leaving group during various transformations, facilitating the creation of more complex structures necessary for drug development .
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate finds numerous applications:
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS Registry Number: 215917-99-0) possesses the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol. Its structure integrates three critical functional elements: a morpholine ring providing structural rigidity, a Boc group serving as a readily removable nitrogen-protecting group, and a hydroxymethyl substituent at the C3 position with defined R-stereochemistry. The stereogenic center at C3 creates a chiral environment that profoundly influences both the compound's physicochemical properties and its interactions with biological targets. This absolute (R)-configuration is preserved through the compound's preferred conformation, as evidenced by its specific rotation and crystallographic data [2] [3].
The morpholine ring adopts a chair conformation with the hydroxymethyl group occupying an equatorial position, minimizing steric strain and enhancing molecular stability. The Boc carbonyl group exhibits a characteristic infrared absorption at approximately 1700 cm-1 (C=O stretch), while the hydroxymethyl group displays broad O-H stretching around 3400 cm-1. Nuclear magnetic resonance spectroscopy reveals distinct proton environments: the tert-butyl group appears as a singlet near 1.45 ppm, the methylene protons of the hydroxymethyl group resonate as a doublet of doublets between 3.55-3.65 ppm, and the morpholine ring protons show complex coupling patterns between 3.30-4.10 ppm. The stereochemical purity of commercial preparations typically exceeds 97% enantiomeric excess, as validated by chiral chromatography [3] [4].
Table 1: Predicted Physicochemical Properties of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Property | Value | Conditions/Prediction Method |
---|---|---|
Boiling Point | 320.7 ± 27.0 °C | Predicted |
Density | 1.118 ± 0.06 g/cm³ | Predicted |
pKa | 14.85 ± 0.10 | Predicted (Basic Nitrogen) |
Storage Temperature | 2-8°C | Recommended |
Refractive Index | Not reported | - |
The significant 0.5-1.0 kcal/mol energy difference between diastereomeric transition states when this chiral building block participates in reactions enables efficient diastereoselective synthesis. Computational studies indicate that the (R)-configuration positions the hydroxymethyl group to form favorable hydrogen-bonding interactions with chiral catalysts or enzymes, explaining its differential behavior compared to the (S)-enantiomer in asymmetric transformations. The Boc group exerts a substantial stereodirecting influence through steric hindrance from the bulky tert-butyl moiety, effectively shielding one face of the molecule [3] [6].
This compound serves as a linchpin intermediate in complex molecule synthesis due to its orthogonal reactivity patterns. The nucleophilic nitrogen, protected as a Boc carbamate, undergoes clean deprotection under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) to liberate the secondary amine without affecting the hydroxymethyl group or the morpholine ring. This deprotected amine can subsequently participate in amidation, reductive amination, or urea formation reactions. Simultaneously, the primary alcohol of the hydroxymethyl group can undergo oxidation to the aldehyde (for Wittig reactions or reductive amination), conversion to halides for nucleophilic displacement, or esterification for prodrug strategies. The oxygen atoms within the morpholine ring provide weak coordination sites for metal catalysts, enabling directed ortho-metalation in some derivatives [2] [6].
Its primary pharmaceutical application lies in the synthesis of kinase inhibitors, most notably as a key precursor for BMS-599626 - a selective and orally bioavailable inhibitor of human epidermal growth factor receptor 1 (HER1/EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. These kinases are validated oncology targets in breast, lung, and gastric cancers. In the final synthetic route to BMS-599626, the (R)-morpholine fragment provides optimal three-dimensional positioning of pharmacophore elements that interact with the ATP-binding cleft of the target kinases. Structure-activity relationship studies demonstrate that the (R)-enantiomer confers approximately 50-fold greater potency than the (S)-counterpart in cellular assays, attributable to improved hydrogen bonding with residue Thr766 in HER1 and residue Thr798 in HER2 [2] [4].
Table 2: Commercial Availability and Specifications for Pharmaceutical Synthesis
Supplier | Catalog ID | Purity (%) | Packaging Options | Price Range (GBP) |
---|---|---|---|---|
Apollo Scientific | OR308156 | 98 | 100mg-100g | £15.00-£1,342.00 |
Matrix Fine Chemicals | MM215917990N14 | 97 | Custom quantities | Quote-based |
Chemdad | Not specified | Not specified | Bulk manufacturing | Not disclosed |
The commercial availability of this building block facilitates rapid analog synthesis in drug discovery. The hydroxymethyl group serves as a convenient handle for introducing structural diversity through Mitsunobu reactions to invert stereochemistry, conversion to azides for "click chemistry," or chain elongation through carbon-carbon bond-forming reactions. Notably, catalytic hydrogenation of the azide derivative yields tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate (95% purity), which is valuable for synthesizing protease inhibitors and other amine-targeting therapeutics. The SMILES notation (CC(C)(C)OC(=O)N1CCOC[C@H]1CO) precisely encodes the stereochemical configuration, enabling accurate chemical database registration and virtual screening [3] [4] [6].
The historical trajectory of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate reflects broader trends in chiral chemistry and pharmaceutical development. First reported in the late 1990s (CAS registration 215917-99-0 in 1999), its synthesis emerged from advances in asymmetric synthesis methodologies during a period of intense focus on stereochemically complex heterocycles. Early routes employed resolution of racemic mixtures, but modern commercial production utilizes enantioselective methods, including enzymatic desymmetrization, chiral auxiliaries, or transition metal catalysis to establish the crucial (R)-stereocenter economically [2] [3].
A pivotal development occurred in the early 2000s when Bristol-Myers Squibb researchers identified this morpholine derivative as an optimal fragment for kinase inhibitor programs targeting the ErbB family. The compound's rise to significance is documented through its inclusion in major chemical catalogs between 2005-2010, coinciding with the patent literature surrounding HER1/HER2 inhibitors. The commercial evolution has progressed from milligram-scale availability for drug discovery to current multi-kilogram production capacity, reflecting its successful translation from research curiosity to validated pharmaceutical intermediate. Production scaling challenges were overcome through improved catalytic asymmetric hydrogenation techniques that achieve >99% enantiomeric excess without expensive chiral chromatography [2] [4].
The compound exemplifies modern intermediate design principles: stability under ambient storage conditions (recommended 2-8°C), favorable crystallinity for purification, and orthogonal functionality for sequential derivatization. These attributes have secured its position as a privileged structure in medicinal chemistry, particularly for kinase-targeted oncology therapeutics. Recent applications extend beyond its established role in BMS-599626, serving as a core structural element in investigational agents targeting PI3K/mTOR pathways and TLR7/8 antagonists for autoimmune disorders, demonstrating the versatility of this chiral building block in addressing diverse therapeutic targets [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1